molecular formula C20H18BrNO2 B2976808 1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one CAS No. 338392-02-2

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one

Cat. No.: B2976808
CAS No.: 338392-02-2
M. Wt: 384.273
InChI Key: SYLOXJZMKIBDGA-IZZDOVSWSA-N
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Description

This compound is a structurally complex azetidinone derivative featuring a 3-bromophenyl group linked via an α,β-unsaturated ketone (propenoyl) bridge to a para-substituted phenyl ring, which is further connected to a 3,3-dimethylazetidin-2-one moiety.

Properties

IUPAC Name

1-[4-[(E)-3-(3-bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-20(2)13-22(19(20)24)17-9-7-15(8-10-17)18(23)11-6-14-4-3-5-16(21)12-14/h3-12H,13H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLOXJZMKIBDGA-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol, followed by cyclization to form the azetidinone ring. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Comparison

The target compound is distinguished by its 3-bromophenyl-propenoyl-azetidinone architecture. Key analogs include:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molar Mass (g/mol) Reference
1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one (Target) Azetidinone + α,β-unsaturated ketone 3-Bromophenyl, dimethylazetidinone C19H17BrN2O2 385.26 -
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one Chalcone 3-Bromophenyl, p-tolyl C16H13BrO 301.18
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one Azetidinone + α,β-unsaturated ketone Dimethylamino group (replaces bromophenyl) C16H20N2O2 272.34
3-chloro-4-(2-chlorophenyl)-1-{4-[3-(substitutedphenyl)prop-2-enoyl]phenyl}azetidin-2-one (2a-2j) Azetidinone + α,β-unsaturated ketone Dual chloro substituents, variable aryl groups on the propenoyl chain Varies ~350–400

Key Observations :

  • Azetidinone-containing derivatives (target and ) exhibit greater structural complexity than simple chalcones (), which may improve metabolic stability or selectivity .
  • Halogen substituents (Br, Cl) are associated with enhanced cytotoxicity in chalcones (), suggesting similar trends could apply to the target compound .
Physicochemical Properties
  • Lipophilicity: The bromine atom (logP contribution ~2.0) increases hydrophobicity compared to the dimethylamino group (logP ~1.2), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one, also known by its CAS number 338392-02-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H18BrNO2
  • Molecular Weight : 396.27 g/mol
  • CAS Number : 338392-02-2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies indicate potential effectiveness against specific bacterial strains.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could bind to specific receptors, altering their activity and leading to downstream biological effects.

Anticancer Activity

A study conducted on the compound's effect on BRCA-deficient cancer cells revealed promising results. The compound demonstrated significant antiproliferative activity with an IC50 value in the low micromolar range, indicating high potency against these cancer types .

Cell LineIC50 (µM)Mechanism
BRCA-deficient~5PARP inhibition
BRCA-proficient>10Less effective

Anti-inflammatory Effects

Research has indicated that the compound can inhibit pro-inflammatory cytokines in vitro. In a controlled study, it was shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS) .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha1500800
IL-61200600

Antimicrobial Activity

In vitro tests against various microbial strains have shown that the compound exhibits notable activity against Candida albicans and certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Candida albicans32
Staphylococcus aureus16

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